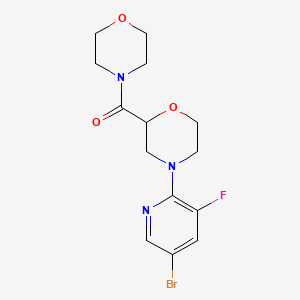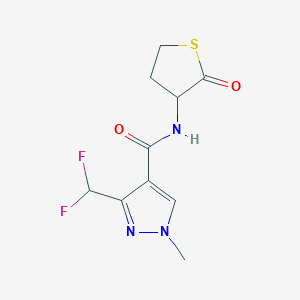![molecular formula C12H19N5O B12231783 1-cyclopropanecarbonyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazine](/img/structure/B12231783.png)
1-cyclopropanecarbonyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopropanecarbonyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropane ring attached to a piperazine moiety, which is further linked to a triazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropanecarbonyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazine typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile . The piperazine moiety is then introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with a piperazine compound under basic conditions . Finally, the cyclopropane ring is attached using a cyclopropanation reaction, often involving diazomethane or a similar reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropanecarbonyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
1-cyclopropanecarbonyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-cyclopropanecarbonyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes, such as cytochrome P450, by binding to the heme group and preventing substrate access . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-cyclopropanecarbonyl-4-[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]piperazine: Similar structure but with a different triazole isomer.
1-cyclopropanecarbonyl-4-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazine: Similar structure but with an ethyl group instead of a methyl group on the triazole ring.
Uniqueness
The uniqueness of 1-cyclopropanecarbonyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the cyclopropane ring, piperazine moiety, and triazole ring allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C12H19N5O |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
cyclopropyl-[4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C12H19N5O/c1-15-11(13-9-14-15)8-16-4-6-17(7-5-16)12(18)10-2-3-10/h9-10H,2-8H2,1H3 |
InChI Key |
BOTUWXOXNQSJDF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)CN2CCN(CC2)C(=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B12231703.png)
![1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/new.no-structure.jpg)
![[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B12231727.png)
![5-Ethyl-2-({1-[(3-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12231741.png)
![4-{4-[(6-Methylpyrimidin-4-yl)amino]piperidine-1-carbonyl}benzonitrile](/img/structure/B12231745.png)

![2-Methoxy-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B12231749.png)
![1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B12231752.png)
![N-tert-butyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide](/img/structure/B12231757.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride](/img/structure/B12231759.png)
![5-Methyl-4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12231771.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12231775.png)

![4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12231780.png)
